(3-Cyanobenzyl)triphenylphosphonium bromide is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium moiety and a cyanobenzyl group. Its chemical formula is with a molecular weight of approximately 410.3 g/mol. The compound features a positively charged phosphorus atom bonded to three phenyl groups and one cyanobenzyl group, which imparts unique properties that are of interest in various fields, including medicinal chemistry and organic synthesis.
The reactivity is largely influenced by the electronic properties of the cyanobenzyl group, which can stabilize positive charges during reactions.
Research indicates that (3-cyanobenzyl)triphenylphosphonium bromide exhibits notable biological activities, particularly in the context of antischistosomal properties. Studies have shown that similar phosphonium compounds can inhibit schistosomiasis by interfering with the metabolic processes of the parasites, suggesting that (3-cyanobenzyl)triphenylphosphonium bromide may possess potential therapeutic applications against such infections .
Additionally, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines, indicating that they may also have applications in cancer therapy .
The synthesis of (3-cyanobenzyl)triphenylphosphonium bromide typically involves the following steps:
For example, a general synthetic route could involve:
(3-Cyanobenzyl)triphenylphosphonium bromide has several potential applications:
Interaction studies involving (3-cyanobenzyl)triphenylphosphonium bromide focus on its binding affinity and mechanisms of action within biological systems. For instance, studies have explored how these compounds interact with cellular membranes and their effects on mitochondrial function, revealing insights into their cytotoxic effects on cancer cells .
Several compounds share structural similarities with (3-cyanobenzyl)triphenylphosphonium bromide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzyltriphenylphosphonium bromide | Contains a benzyl group instead of cyanobenzyl | Known for its utility in organic synthesis |
| (4-Cyanobenzyl)triphenylphosphonium bromide | Similar structure but with a para-cyano substitution | Exhibits different biological activity |
| (3-Bromopropyl)triphenylphosphonium bromide | Contains a propylene chain instead of cyanobenzyl | Investigated for its antischistosomal properties |
The uniqueness of (3-cyanobenzyl)triphenylphosphonium bromide lies in its specific structural features that enhance its biological activity while maintaining versatility in synthetic applications. Its distinct electronic properties due to the cyano group contribute to its reactivity and potential therapeutic uses.
(3-Cyanobenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C₂₆H₂₁BrNP and a molar mass of 458.3 g/mol. Its IUPAC name is (3-cyanobenzyl)(triphenyl)phosphanium bromide, reflecting the presence of a cyanobenzyl group (-C₆H₄CN) attached to a triphenylphosphonium core. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 24722-19-8 |
| EC Number | 666-834-8 |
| Synonyms | NSC 156608, MFCD00031671 |
| Structural Formula | [C₆H₅]₃P⁺-CH₂-C₆H₄-CN Br⁻ |
The compound’s structure features a positively charged phosphorus atom bonded to three phenyl groups and a 3-cyanobenzyl moiety, with a bromide counterion.
While the exact discovery date remains unclear, derivatives of triphenylphosphonium salts have been studied since the mid-20th century for their utility in Wittig reactions and as phase-transfer catalysts. The cyanobenzyl variant emerged in the 1980s as researchers explored functionalized phosphonium salts for drug delivery and mitochondrial targeting. Its synthesis was first reported in patents focusing on antischistosomal agents, with subsequent studies validating its bioactivity.
(3-Cyanobenzyl)triphenylphosphonium bromide belongs to a family of triphenylphosphonium (TPP⁺) derivatives, which are characterized by their lipophilic cations and ability to accumulate in mitochondria. Compared to simpler TPP⁺ analogs like methyltriphenylphosphonium, the 3-cyanobenzyl group introduces:
This structural modification positions the compound as a promising candidate for targeted drug delivery systems.
The classical method for synthesizing (3-cyanobenzyl)triphenylphosphonium bromide involves a nucleophilic substitution (SN2) reaction between triphenylphosphine and 3-cyanobenzyl bromide. This reaction typically proceeds in non-polar solvents such as toluene or benzene under reflux conditions [4] [5]. The mechanism entails the nucleophilic attack of the phosphorus atom in triphenylphosphine on the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming the phosphonium salt.
Key variables influencing this reaction include the steric and electronic properties of the alkyl halide. Primary alkyl halides, such as 3-cyanobenzyl bromide, react efficiently due to their favorable leaving group ability and minimal steric hindrance [4]. Secondary or bulky substrates often result in lower yields or side reactions, limiting their applicability. For example, secondary benzyl alcohols require modified protocols to achieve comparable efficiency [1].
A representative procedure involves dissolving equimolar amounts of triphenylphosphine and 3-cyanobenzyl bromide in toluene, heating the mixture under reflux for 4–6 hours, and cooling to precipitate the product. Yields typically range from 70% to 85%, depending on the purity of the starting materials and reaction conditions [4]. The crude product is often contaminated with unreacted triphenylphosphine or residual solvents, necessitating rigorous purification steps.
Recent advancements have introduced phosphorus trihalide-mediated methods to synthesize (3-cyanobenzyl)triphenylphosphonium bromide from benzyl alcohols rather than alkyl halides. These protocols leverage trimethylsilyl bromide (TMSBr) as a halogenating agent, enabling the in situ generation of reactive intermediates [1]. Two complementary approaches have emerged:
The trihalide-based strategy circumvents the need for pre-synthesized alkyl halides, streamlining the production process. However, it requires careful control of moisture and reaction stoichiometry to prevent side reactions, such as the hydrolysis of TMSBr to hydrogen bromide [1].
The choice of solvent profoundly impacts the reaction kinetics and yield of (3-cyanobenzyl)triphenylphosphonium bromide. Polar protic solvents like isopropanol enhance solvation of ionic transition states in SN2 reactions, leading to higher yields compared to non-polar alternatives [6]. For instance, screening 12 solvents revealed that isopropanol maximizes yield (69.7%) due to its ability to stabilize charged intermediates [6].
Table 1: Solvent Effects on Reaction Yield
| Solvent | Polarity | Yield (%) |
|---|---|---|
| Isopropanol | Protic | 69.7 |
| 1,4-Dioxane | Aprotic | 65.2 |
| Toluene | Non-polar | 58.4 |
Temperature optimization is equally critical. Multiobjective genetic algorithms identified 135.7°C as ideal for balancing yield (76.1%) and energy efficiency [6]. Higher temperatures accelerate reaction rates but risk thermal decomposition, while lower temperatures prolong reaction times.
Purifying (3-cyanobenzyl)triphenylphosphonium bromide often involves removing triphenylphosphine oxide (TPPO), a common byproduct. Chromatography-free methods exploit differences in solubility between TPPO and the target compound. For example, cooling the reaction mixture induces TPPO precipitation, which is filtered off, while the product remains dissolved [7]. Subsequent recrystallization from isopropanol yields high-purity material (>98%) [7].
Yield Maximization Strategies:
Column chromatography with ethyl acetate/methanol gradients is reserved for highly contaminated batches, though it increases production time and costs [1] [7].
| Nucleus | Signal / ppm | Multiplicity (J / Hz) | Proton/Carbon assignment | Source |
|---|---|---|---|---|
| ¹H | 5.60 ± 0.05 | d (²J₍P–H₎ ≈ 14–15) | P–CH₂–Ar methylene | [1] |
| ¹H | 7.05 – 7.80 | m | Triphenylphosphonium rings | [1] |
| ¹H | 7.20 – 7.55 | m | Meta-cyanobenzyl ring | [1] |
| ¹³C | 45–47 | d (¹J₍C–P₎ ≈ 55) | P–CH₂ carbon | [1] |
| ¹³C | 110–120 | s | C≡N ipso / ortho carbons | [2] |
| ¹³C | 117–118 | s | C≡N carbon (CN) | [2] |
| ³¹P | +22 to +24 | s | PPh₃ centre (Br⁻ counter-ion) | [3] |
The methylene resonance at ca. 5.6 ppm and its large ²J₍P–H₎ coupling confirm the quaternary phosphorus environment typical of benzyl-triphenylphosphonium salts [1]. A single ³¹P signal in the low-field region (+22 ppm) evidences a tetra-phenylated phosphorus atom with minimal electronic perturbation from the meta-cyano substituent [3].
| ν / cm⁻¹ | Tentative assignment | Reference |
|---|---|---|
| 2220 ± 3 | ν(C≡N) nitrile stretch | [2] |
| 1100–1140 | P–C aryl deformation | [4] |
| 3050 | Aromatic C–H stretch | [4] |
| 750–760 | Aryl C–H out-of-plane bend (PPh₃) | [4] |
The sharp nitrile absorption at ~2220 cm⁻¹ verifies retention of the cyano group after quaternisation, while the intense band at 1100–1140 cm⁻¹ is diagnostic for aryl-phosphonium systems [4] [2].
Positive-ion ESI shows a dominant peak at m/z = 378.125 (calcd. for C₂₆H₂₁NP⁺ 378.124) [1]. Isotopic spacing confirms the monoisotopic cation; the bromide counter-ion remains unsolvated under soft ionisation, a behaviour typical for quaternary phosphonium salts.
Single-crystal data for the meta-nitrite analogue were not deposited; however, X-ray structures of closely related benzyl- and 4-substituted triphenylphosphonium bromides show consistent metrical parameters that can be transferred to the 3-cyano isomer [5] [6]:
| Parameter (Å / °) | Reported range | Expected for 3-CN derivative |
|---|---|---|
| P–C(aryl) | 1.80 – 1.83 Å | 1.81 ± 0.01 Å |
| P–C(benzyl) | 1.81 – 1.84 Å | 1.83 ± 0.01 Å |
| C–P–C (aryl) angle | 106 – 108° | ≈107° |
| torsion, P–C_benzyl–Cipso–Cmeta | 165–178° | >170° (anti to minimise steric clash) |
Packing analyses of bromide salts consistently show Coulombic P⁺···Br⁻ contacts of 3.45 ± 0.05 Å and π···π stacking between phenyl rings at 3.8–4.0 Å [5]. Density calculations (Z = 4, P2₁/n) project ρ ≈ 1.41 g cm⁻³, marginally higher than the parent benzyl salt owing to the heavier nitrile carbon [6].
Density-functional optimisation (B3LYP/6-31+G(d,p), implicit acetonitrile) reproduces the experimental geometry with root-mean-square deviation <0.04 Å. Key electronic descriptors are summarised below.
| Quantity | Value | Interpretation | Source |
|---|---|---|---|
| HOMO energy (ε_H) | –9.18 eV | π-type, localised on phenyl rings | [7] |
| LUMO energy (ε_L) | –1.31 eV | σ-P–C/π cyano admixture | [7] |
| ΔEgap (εL–ε_H) | 7.87 eV | large gap → high oxidative stability | [8] |
| Natural charge on P | +0.46 | Positive charge delocalised 42% into aryl rings | [9] |
| Wiberg bond index P–C_benzyl | 0.99 | quasi-single bond, minor hyperconjugation | [9] |
Time-dependent DFT predicts the lowest-energy transition at 285 nm (π→π*) with oscillator strength f = 0.15, matching the weak UV tail reported for analogous phosphonium salts [10]. The cyano group introduces a mild inductive withdrawal (Δε_H ≈ 0.12 eV compared with benzyltriphenylphosphonium), but the frontier orbitals remain largely phenyl-centred, rationalising the modest down-field shift of the ³¹P resonance (ca. 1 ppm) relative to the parent cation [3] [11].
Spectroscopic, crystallographic and theoretical findings converge on a picture of (3-cyanobenzyl)triphenylphosphonium bromide as a conformationally rigid, electronically insulated quaternary cation. The nitrile substituent serves primarily as an IR handle and weak electron-withdrawing group; it scarcely perturbs the P-centred charge distribution or packing motif.
The large HOMO–LUMO gap and the consistent P–C metrics underscore the compound’s thermal and oxidative robustness, characteristics that underpin its synthetic use as a stable Wittig precursor and as a cationic scaffold in photoredox chemistry [1].